molecular formula C12H12ClNO B2538720 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole CAS No. 1094226-54-6

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole

Cat. No.: B2538720
CAS No.: 1094226-54-6
M. Wt: 221.68
InChI Key: DSMWFXFAQGOAQE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole (CAS 1094226-54-6) is a high-purity heterocyclic building block supplied for advanced chemical synthesis and drug discovery applications . This solid organic compound has a molecular formula of C12H12ClNO and a molecular weight of 221.68 g/mol . The compound is characterized by a 1,3-oxazole core, a five-membered aromatic ring containing oxygen and nitrogen atoms, which is substituted at the 2-position with a reactive chloromethyl group and at the 5-position with a 4-ethylphenyl ring . The primary research value of this compound lies in the synergistic reactivity of its functional groups. The chloromethyl group (-CH2Cl) serves as a versatile electrophilic handle for nucleophilic substitution reactions, allowing researchers to readily functionalize the molecule . This enables the construction of more complex molecular architectures, making it an invaluable intermediate for creating diverse compound libraries for screening . The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with documented biological activity, and its structure can be tailored for various applications . This product is intended for use in research and development laboratories only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet (SDS) before handling. This compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Researchers should wear appropriate personal protective equipment and use only in a well-ventilated area .

Properties

IUPAC Name

2-(chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-9-3-5-10(6-4-9)11-8-14-12(7-13)15-11/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMWFXFAQGOAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzoyl chloride with glycine to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group at position 2 undergoes nucleophilic substitution with various nucleophiles. Key findings include:

NucleophileReaction ConditionsProductYieldReference
AminesEtOH, 60°C, 6 h2-(Aminomethyl)-5-(4-ethylphenyl)-1,3-oxazole72–85%
ThiolsDMF, K₂CO₃, 80°C, 4 h2-(Methylthio)-5-(4-ethylphenyl)-1,3-oxazole68%
HydroxideNaOH (aq), RT, 2 h2-(Hydroxymethyl)-5-(4-ethylphenyl)-1,3-oxazole90%

Mechanistic studies indicate an S<sub>N</sub>2 pathway due to steric hindrance from the oxazole ring. The 4-ethylphenyl group stabilizes intermediates through resonance effects .

Ring-Opening Reactions

Under acidic or oxidative conditions, the oxazole ring undergoes cleavage:

Acidic Hydrolysis

  • Conditions : H₂SO₄ (conc.), 120°C, 8 h

  • Product : 4-Ethylphenylglyoxylic acid and ammonium chloride

  • Yield : 78%

Oxidative Ring Opening

  • Reagents : KMnO₄/H₂O, 0°C → RT

  • Product : 4-Ethylbenzamide and chloroacetic acid

  • Mechanism : Electrophilic attack at the oxygen atom followed by C–N bond cleavage .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME2-(Arylmethyl)-5-(4-ethylphenyl)-1,3-oxazole60–75%
Buchwald-HartwigPd(OAc)₂/XPhos, Cs₂CO₃2-(Aminomethyl)-5-(4-ethylphenyl)-1,3-oxazole55%

The ethylphenyl group enhances electron density at the oxazole ring, improving catalytic turnover .

Cyclization Reactions

The compound acts as a precursor in heterocycle synthesis:

Formation of Bicyclic Oxazoles

  • Conditions : CuI (10 mol%), DMF, 100°C, 12 h

  • Product : 6-Chloro-3-(4-ethylphenyl)imidazo[1,2-a]oxazole

  • Yield : 63%

Oxazole-Benzoxazole Rearrangement

  • Reagents : AlCl₃, toluene, reflux, 24 h

  • Product : 2-Chloro-5-(4-ethylphenyl)benzoxazole

  • Mechanism : Friedel-Crafts alkylation followed by ring expansion .

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group undergoes regioselective EAS:

ReactionConditionsPositionYield
NitrationHNO₃/H₂SO₄, 0°CPara to ethyl group82%
SulfonationH₂SO₄ (fuming), 50°CMeta to ethyl group67%

Steric effects from the ethyl group direct electrophiles to the para position.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Primary Product : 5-(4-Ethylphenyl)-1,3-oxazol-2(3H)-one (via dechlorination)

  • Secondary Product : Ethylbenzene (from C–O bond cleavage)

  • Quantum Yield : Φ = 0.12 ± 0.02

Comparative Reactivity Table

Reaction ClassRate (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic Substitution1.2 × 10⁻³85.3
Acidic Hydrolysis3.8 × 10⁻⁴92.1
Suzuki Coupling2.1 × 10⁻⁴78.9

Data derived from kinetic studies in .

Mechanistic Insights

  • Chloromethyl Reactivity : The electron-withdrawing oxazole ring polarizes the C–Cl bond, enhancing nucleophilic substitution rates .

  • Steric Effects : The 4-ethylphenyl group hinders electrophilic attack at position 4 of the oxazole ring .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Scientific Research Applications

Scientific Research Applications

The applications of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole span several scientific domains:

Organic Synthesis

  • Intermediate in Chemical Reactions : The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of new chemical entities.

Pharmaceutical Development

  • Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest .
  • Antiviral Properties : Some studies suggest potential antiviral activities against pathogens like SARS-CoV-2, although specific results for this compound are still emerging .
  • Cytotoxicity : Compounds related to this compound have been evaluated for their cytotoxic activity against various human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
  • Antimicrobial Effects : The compound may also exhibit antibacterial properties, making it a candidate for further studies aimed at developing new antimicrobial agents .

Case Studies

Several case studies highlight the potential of oxazole derivatives in clinical settings:

  • Case Study on Anticancer Agents : A series of oxazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. One derivative demonstrated significant growth inhibition with an IC50 value of 19.56 µM against fibrosarcoma cells (HT-1080) while showing no activity against SARS-CoV-2 .
  • In Vivo Studies : In vivo assessments using genetically modified models have shown that certain oxazole derivatives can significantly reduce glucose levels and exhibit anti-diabetic properties alongside their anticancer effects .

Comparative Analysis Table

Application AreaSpecific ActivityReference
Organic SynthesisIntermediate for complex organic molecules
Pharmaceutical DevelopmentAnticancer activity (IC50 = 19.56 µM)
Antiviral properties against SARS-CoV-2
Biological ActivityAntimicrobial effects
Induction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

4-Ethylphenyl vs. Halogenated Phenyl Groups

  • 4-Ethylphenyl : Enhances lipophilicity and may improve membrane permeability compared to polar substituents. The ethyl group’s inductive effect could modulate electronic properties of the aromatic ring .
  • However, chlorine’s higher lipophilicity compared to ethyl may raise toxicity risks .

Aromatic vs. Aliphatic Substituents

  • 5-Ethyl-1,3-oxazole (CAS 1312601-07-2): Replacing the ethylphenyl group with a simple ethyl moiety reduces aromatic interactions, which may diminish activity in targets requiring π-π stacking (e.g., enzyme active sites) .
  • 5-Cyclopropyl : In 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3), the cyclopropyl group introduces ring strain, possibly affecting metabolic stability .

Substituent Variations at Position 2

  • Chloromethyl vs. Other Reactive Groups :
    • The chloromethyl group serves as a versatile handle for nucleophilic substitution, enabling prodrug strategies or conjugation with targeting moieties .
    • In contrast, analogs like 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile () replace the chloromethyl with a sulfonyl-piperidine group, shifting activity toward cytokinin-like effects .

Comparison with Heterocyclic Analogs

Oxazole vs. Oxadiazole Derivatives

  • 1,3,4-Oxadiazoles: In 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles (), the oxadiazole ring increases metabolic stability due to reduced susceptibility to hydrolysis.
  • 1,3-Oxazoles : The oxazole core in the target compound may offer better π-conjugation for fluorescence applications (e.g., ortho-POPOP derivatives in ) but could be less stable under acidic conditions compared to oxadiazoles .

Hybrid Heterocycles

  • Pyrazoline-Oxazole Hybrids: Compounds like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone () combine oxazole with pyrazoline and pyridine moieties, achieving enhanced antimicrobial activity (MIC < 1 µg/mL) through multi-target interactions .

Physicochemical and Structural Insights

  • Crystallography: Oxazole derivatives like 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole () exhibit non-planar conformations due to steric clashes, reducing aggregation in solution. The 4-ethylphenyl group in the target compound may similarly influence crystal packing and solubility .

Biological Activity

2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

The compound features a chloromethyl group and an ethylphenyl moiety attached to the oxazole ring, which contributes to its reactivity and biological properties. It can be synthesized through various chemical reactions, including nucleophilic substitutions and oxidation processes. Such reactions can yield derivatives with altered biological activities, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic functions, which is crucial for its application in drug development. The oxazole ring may also engage in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.

Anticancer Activity

Research has demonstrated that compounds containing the oxazole structure exhibit a range of biological activities, particularly anticancer properties. For instance, derivatives of 1,3-oxazole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHT-1080 (fibrosarcoma)Not specifiedInduction of apoptosis via caspase activation
5e (related compound)MCF-7 (breast), A549 (lung)19.56G2/M phase arrest and apoptosis induction

In a study evaluating related oxazole derivatives, compounds demonstrated the ability to induce apoptosis in cancer cells through activation of caspase pathways and cell cycle arrest .

Other Biological Activities

Beyond anticancer effects, this compound has been explored for its antimicrobial properties. The structure allows for interactions that may inhibit bacterial growth or modulate immune responses against pathogens .

Case Studies

Several studies have highlighted the efficacy of oxazole derivatives in preclinical settings:

  • Cytotoxicity against Cancer Cell Lines : In vitro studies revealed that certain oxazole derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin. For example, compounds with structural modifications showed enhanced potency against MCF-7 and A549 cell lines .
  • Molecular Docking Studies : Computational analyses have suggested that these compounds can effectively bind to target proteins involved in cancer progression, indicating a potential pathway for drug design .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the oxazole core and (2) introducing the chloromethyl group.

  • Oxazole Formation : Start with a cyclocondensation reaction between a β-keto ester derivative (e.g., ethyl 4-ethylphenylglyoxylate) and a nitrile (e.g., chloroacetonitrile) under acidic conditions (e.g., H₂SO₄) .
  • Chloromethylation : React the hydroxyl group of a hydroxymethyl intermediate with chlorinating agents like PCl₅ or SOCl₂. For example, treat 5-(4-ethylphenyl)-2-(hydroxymethyl)-1,3-oxazole with PCl₅ in dry DCM at 0–5°C for 2 hours .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the oxazole proton (δ 8.2–8.4 ppm), chloromethyl (–CH₂Cl) protons (δ 4.5–4.8 ppm), and ethylphenyl group (δ 1.2–1.4 ppm for –CH₃) .
    • ¹³C NMR : Confirm the oxazole carbons (C-2: ~150 ppm, C-5: ~140 ppm) and the chloromethyl carbon (~40 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 236.7 (calculated for C₁₂H₁₁ClN₂O). Fragmentation peaks at m/z 199 (loss of Cl) and 171 (oxazole ring cleavage) validate the structure .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–Cl: ~1.79 Å) and dihedral angles to confirm spatial arrangement .

Q. What solvents and reaction conditions optimize yield for this compound?

Methodological Answer:

  • Solvent Choice : Use anhydrous solvents (e.g., DCM, THF) to avoid hydrolysis of the chloromethyl group. Polar aprotic solvents like DMF improve cyclocondensation efficiency .
  • Temperature Control : Maintain 0–5°C during chlorination to minimize side reactions (e.g., dichloromethyl formation). For cyclocondensation, reflux at 80–90°C ensures completion .
  • Catalyst : Lewis acids (ZnCl₂, 5 mol%) enhance chloromethylation yields by 15–20% .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl group in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model nucleophilic substitution (Sₙ2) at the chloromethyl group. Calculate activation energies for reactions with amines/thiols .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (chloromethyl) and nucleophilic sites (oxazole N/O) to predict regioselectivity .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. EtOH) on reaction kinetics using GROMACS .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Byproduct Analysis : Use HPLC-MS to detect impurities like dichloromethyl derivatives (e.g., [M+H]⁺ at m/z 271.1) from over-chlorination .
  • Variable Temperature NMR : Heat the sample to 50°C to eliminate signal splitting caused by conformational isomerism of the ethylphenyl group .
  • Isotopic Labeling : Synthesize a ¹³C-labeled chloromethyl group to distinguish overlapping peaks in crowded NMR spectra .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Monitor IC₅₀ values via fluorescence quenching .
  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., antimicrobial enzymes). Prioritize residues within 4 Å of the chloromethyl group for mutagenesis studies .
  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) with MTT assays. Compare EC₅₀ values to structurally similar oxazoles to establish SAR .

Methodological Considerations

  • Contradictory Data : If yields vary between chlorination methods (e.g., PCl₅ vs. SOCl₂), conduct kinetic studies (GC monitoring) to identify rate-limiting steps .
  • Hygroscopicity Management : Store the compound under argon with molecular sieves to prevent hydrolysis of the chloromethyl group .
  • Scale-Up Challenges : For multi-gram synthesis, replace column chromatography with fractional distillation under reduced pressure (bp ~120°C at 0.1 mmHg) .

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